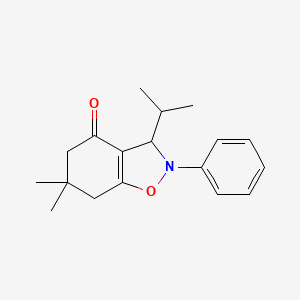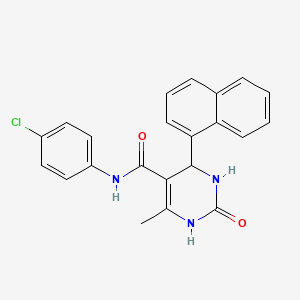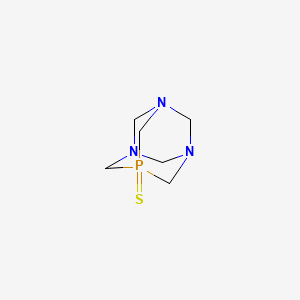
Desonide glyoxal
Übersicht
Beschreibung
Desonide glyoxal is a compound with the molecular formula C24H30O6 . It is also known by other names such as Desonide-21-aldehyde and this compound [USP] .
Synthesis Analysis
While specific synthesis methods for this compound were not found, glyoxal, a related substance, can be produced in diets high in carbohydrates and fats via the Maillard reaction, carbohydrate autoxidation, and lipid peroxidation .Molecular Structure Analysis
The IUPAC name for this compound is 2- [ (1 S ,2 S ,4 R ,8 S ,9 S ,11 S ,12 S ,13 R )-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo [10.8.0.0 2,9 .0 4,8 .0 13,18 ]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde .Chemical Reactions Analysis
Glyoxal, a related substance, is produced in the aqueous reaction mixture by the oxidation of acetaldehyde with HNO3. This mixture is composed of glyoxal, acetaldehyde, acetic acid, formic acid, glyoxylic acid, oxalic acid, butanedione, and glycolic acid .Physical And Chemical Properties Analysis
This compound has a molecular weight of 414.5 g/mol . It has 1 hydrogen bond donor count and 6 hydrogen bond acceptor counts .Wirkmechanismus
Target of Action
Desonide glyoxal, like other topical corticosteroids, primarily targets cytosolic glucocorticoid receptors . These receptors play a crucial role in the regulation of various physiological processes, including immune response and inflammation .
Mode of Action
This compound interacts with its primary targets, the cytosolic glucocorticoid receptors, by binding to them . This binding forms a complex that migrates to the nucleus and binds to genetic elements on the DNA . This interaction activates and represses various genes, leading to anti-inflammatory, antipruritic, and vasoconstrictive properties .
Biochemical Pathways
This compound affects the biochemical pathways related to inflammation and immune response. It is thought to induce phospholipase A2 inhibitory proteins (lipocortins), which control the biosynthesis of inflammation mediators, like prostaglandins and leukotrienes . This suppression of inflammation mediators leads to downstream effects such as reduced inflammation and pruritus .
Pharmacokinetics
The pharmacokinetics of this compound, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability. It is known that Desonide, a related compound, is used topically and is a low-potency corticosteroid
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pruritus . By interacting with glucocorticoid receptors and affecting related biochemical pathways, this compound helps alleviate the symptoms of conditions like atopic dermatitis (eczema), seborrheic dermatitis, contact dermatitis, and psoriasis .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Desonide glyoxal plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It exhibits anti-inflammatory, antipruritic, and vasoconstrictive properties by binding to cytosolic glucocorticoid receptors . This binding leads to the inhibition of phospholipase A2 and the subsequent reduction in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes . This compound also interacts with other biomolecules, including cytokines and chemokines, to modulate the immune response and reduce inflammation .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In human aortic endothelial cells, glyoxal has been shown to perturb the glutathione, mitochondrial membrane potential, and mitogen-activated protein kinase pathways . This disruption leads to oxidative stress and cellular damage. Additionally, glyoxal-induced glycation can alter the behavior of dermal fibroblasts, reducing their proliferative and migratory capacities and affecting wound healing .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the this compound-receptor complex translocates to the nucleus, where it binds to glucocorticoid response elements on the DNA . This binding regulates the transcription of target genes involved in inflammation and immune response. This compound inhibits the activity of phospholipase A2, reducing the production of arachidonic acid and its metabolites . Additionally, this compound modulates the expression of various cytokines and chemokines, further contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that glyoxal can cause DNA damage and oxidative stress in cells, leading to long-term cellular dysfunction . The temporal effects of this compound also depend on its stability and degradation in different experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits anti-inflammatory and antipruritic effects without significant adverse effects . At higher doses, this compound can cause toxic effects, including skin atrophy, delayed wound healing, and systemic absorption leading to hypothalamic-pituitary-adrenal axis suppression . The threshold effects and toxicities observed in animal models provide valuable insights into the safe and effective use of this compound in clinical settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the glyoxalase system. The glyoxalase system detoxifies reactive dicarbonyl compounds such as glyoxal and methylglyoxal, which are by-products of glycolysis . The glyoxalase system consists of two enzymes, glyoxalase I and glyoxalase II, which convert glyoxal to less toxic metabolites . This compound’s interaction with the glyoxalase system helps mitigate the toxic effects of glyoxal and maintain cellular homeostasis .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It binds to cytosolic glucocorticoid receptors, which facilitate its transport to the nucleus . Additionally, this compound can interact with transporters and binding proteins that influence its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues is critical for its therapeutic effects and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. Upon binding to glucocorticoid receptors, this compound translocates to the nucleus, where it exerts its effects on gene expression . The targeting signals and post-translational modifications of this compound direct it to specific compartments or organelles within the cell . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O6/c1-21(2)29-19-10-16-15-6-5-13-9-14(26)7-8-22(13,3)20(15)17(27)11-23(16,4)24(19,30-21)18(28)12-25/h7-9,12,15-17,19-20,27H,5-6,10-11H2,1-4H3/t15-,16-,17-,19+,20+,22-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMXOZSBCMOIEF-LECWWXJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)C=O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C=O)CCC5=CC(=O)C=C[C@]35C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57171-18-3 | |
| Record name | Desonide glyoxal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057171183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESONIDE GLYOXAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT94UG7TT2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(E)-(3-Bromo-4-methoxyphenyl)methylideneamino]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B1657469.png)

![ethyl 2-[[2-[(6,8-dichloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1657473.png)
![ethyl (2Z)-5-(3,4-dimethoxyphenyl)-2-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657474.png)
![(5E)-1-(2,4-dichlorophenyl)-5-[(4-ethoxy-3-iodo-5-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1657476.png)

![ethyl 2-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657479.png)

![ethyl (2Z)-2-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657482.png)
![N-[(1Z,3E)-1-[(Benzylideneamino)carbamoyl]-3-methyl-4-phenyl-buta-1,3-dienyl]benzamide](/img/structure/B1657484.png)
![N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(4-hydroxyanilino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B1657487.png)


![ethyl (2Z)-5-(4-chlorophenyl)-2-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1657492.png)